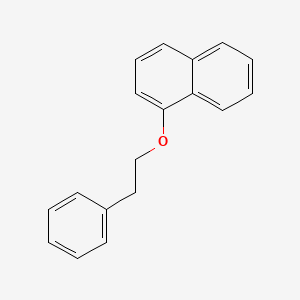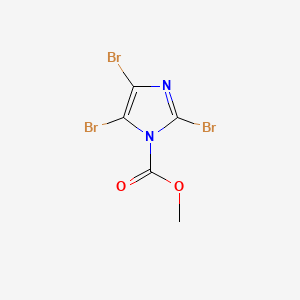
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three bromine atoms at positions 2, 4, and 5, and a methyl ester group at position 1. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester typically involves the bromination of imidazole derivatives followed by esterification. One common method involves the reaction of imidazole with bromine in the presence of a suitable solvent to introduce bromine atoms at the desired positions. The resulting tribromoimidazole is then treated with methanol and a strong acid, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole-1-carboxylic acid derivatives.
Reduction Products: Reduction can yield partially or fully dehalogenated imidazole derivatives.
Hydrolysis Products: Hydrolysis results in the formation of imidazole-1-carboxylic acid, 2,4,5-tribromo-.
科学的研究の応用
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the methyl ester group but shares the tribromo substitution pattern.
Imidazole-4-carboxylic acid, 2,4,5-tribromo-: Similar structure but with a carboxylic acid group instead of a methyl ester.
2,4,5-Trichloroimidazole: Similar structure with chlorine atoms instead of bromine.
Uniqueness
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester is unique due to the presence of both the tribromo substitution and the methyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
15287-47-5 |
|---|---|
分子式 |
C5H3Br3N2O2 |
分子量 |
362.80 g/mol |
IUPAC名 |
methyl 2,4,5-tribromoimidazole-1-carboxylate |
InChI |
InChI=1S/C5H3Br3N2O2/c1-12-5(11)10-3(7)2(6)9-4(10)8/h1H3 |
InChIキー |
VXHMLXOPYSLGGJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C(=C(N=C1Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


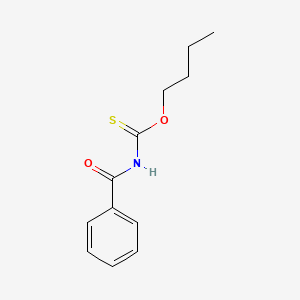
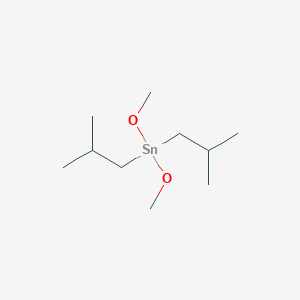
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)

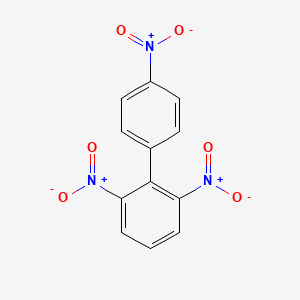

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
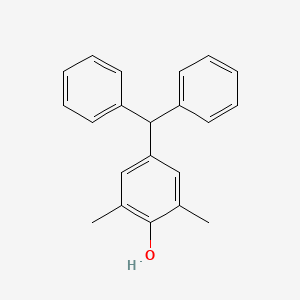
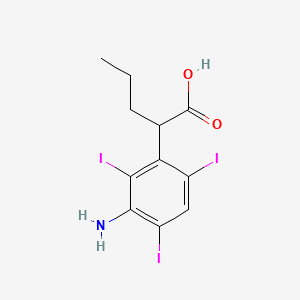
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
